N-(3,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O4/c1-30-16-7-14(8-17(9-16)31-2)25-19(28)11-26-12-23-20-18(21(26)29)10-24-27(20)15-5-3-13(22)4-6-15/h3-10,12H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPGUAFUUJREHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyrazolo-pyrimidine core which is known for its diverse biological activities.
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The pyrazolo-pyrimidine derivatives are known to inhibit cancer cell proliferation by interfering with cell cycle progression.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
Anticancer Activity
A series of studies have evaluated the anticancer potential of similar compounds. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.88 | CDK2 inhibition |
| Compound B | A375 | 4.2 | Apoptosis induction |
| This compound | Various | TBD | TBD |
These results indicate that compounds with similar structural motifs are promising candidates for further development in cancer therapy.
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazolo-pyrimidine exhibit anti-inflammatory properties. For example:
- Inhibition of cyclooxygenase (COX) enzymes.
- Reduction in the production of nitric oxide (NO) in macrophages.
Case Studies
- Study on Antitumor Efficacy : A recent study synthesized several pyrazolo-pyrimidine derivatives and assessed their cytotoxicity against various cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutics.
- Inflammation Model : In vivo studies using animal models showed that the compound reduced inflammation markers significantly compared to the control group, suggesting a potential therapeutic application in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes can be contextualized against similar pyrazolo-pyrimidine and acetamide derivatives (Table 1). Key comparisons include:
Core Structure and Substituent Effects
- Target Compound : The pyrazolo[3,4-d]pyrimidin-4-one core with a 4-fluorophenyl group at position 1 and a 3,5-dimethoxyphenyl acetamide at position 4. The 3,5-dimethoxy groups enhance solubility and may influence hydrogen-bonding interactions.
- Compound: 2-(1-(2,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS: 895000-67-6). This analog replaces the 4-fluorophenyl with a 2,4-dimethylphenyl group and substitutes the 3,5-dimethoxyphenyl with a 4-(trifluoromethyl)phenyl acetamide.
- Compound : N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS: 923153-24-6). This derivative features a pyridazine core instead of pyrazolo-pyrimidine, highlighting how heterocycle variation impacts target selectivity and physicochemical properties .
Molecular Weight and Functional Group Diversity
The target compound’s molecular weight is estimated to be ~455.4 g/mol (calculated from its formula, C22H20FN5O4), comparable to analogs in and (Table 1). Functional group diversity—such as methoxy, fluoro, and trifluoromethyl substituents—directly influences lipophilicity (logP), solubility, and bioavailability.
Table 1: Structural and Functional Comparison of Pyrazolo-Pyrimidine Derivatives
Research Implications and Limitations
While the provided evidence lacks explicit biological data for the target compound, structural comparisons suggest:
Bioactivity Potential: The 4-fluorophenyl and pyrazolo-pyrimidine core may confer kinase inhibitory activity, as seen in related compounds .
Optimization Challenges : The 3,5-dimethoxy groups could limit blood-brain barrier penetration due to increased polarity, whereas analogs with trifluoromethyl groups () may exhibit better CNS uptake .
Synthetic Scalability : highlights feasible routes for N-arylsubstituted derivatives, but regioselective functionalization of the pyrazolo-pyrimidine core remains a technical hurdle .
Q & A
Q. What are the key steps in synthesizing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis involves a multi-step process:
- Step 1 : Construct the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 5-amino-1H-pyrazole-4-carboxamide with fluorophenyl derivatives under basic conditions (e.g., triethylamine) .
- Step 2 : Introduce the dimethoxyphenyl group via nucleophilic substitution or coupling reactions.
- Critical Conditions : Temperature (60–100°C), solvent choice (DMF or THF for solubility), and reaction time (6–24 hours) significantly impact yield and purity. Catalysts such as palladium or copper may enhance coupling efficiency .
Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 424.15) .
- X-ray Crystallography : Resolves bond lengths/angles and 3D conformation. SHELX software refines crystallographic data, with R-factors <0.05 indicating high accuracy .
Q. What biological targets are hypothesized based on structural features?
The pyrazolo[3,4-d]pyrimidine core mimics purine bases, suggesting kinase inhibition (e.g., CK1, EGFR). The 4-fluorophenyl group may enhance lipophilicity and target binding, while the dimethoxyphenyl acetamide moiety could modulate selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity between in vitro and in vivo studies?
- Comparative Assays : Use parallel in vitro (enzyme inhibition assays) and in vivo (murine models) studies under standardized conditions to identify metabolic instability or off-target effects.
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS/MS. Adjust formulations (e.g., PEGylation) to improve bioavailability .
Q. What advanced computational methods analyze binding affinity and selectivity?
- Molecular Docking : Software like AutoDock Vina predicts interactions with kinase ATP-binding pockets. Validate with free-energy perturbation (FEP) calculations for binding energy accuracy.
- MD Simulations : Run 100-ns simulations to assess target-ligand stability under physiological conditions (e.g., solvation, temperature). Analyze RMSD and hydrogen-bond persistence .
Q. What challenges arise in crystallizing this compound for X-ray studies?
- Polymorphism : Screen >10 solvent systems (e.g., ethanol/water, DMSO/hexane) to isolate stable single crystals.
- Crystal Packing : Bulky substituents (e.g., dimethoxyphenyl) disrupt lattice formation. Use co-crystallization with target proteins (e.g., kinases) to stabilize conformations .
Q. How can the Design of Experiments (DoE) optimize multi-step synthesis?
- Variables : Temperature, solvent ratio, catalyst loading. Use a 3-factor Box-Behnken design to minimize trials (e.g., 15 runs).
- Response Surface Modeling : Identify optimal conditions (e.g., 80°C, DMF/H2O 4:1, 0.5 mol% Pd catalyst) for ≥85% yield. Validate via HPLC purity checks .
Q. What strategies enhance pharmacokinetics while maintaining bioactivity?
- Substituent Modification : Replace methoxy groups with trifluoromethoxy (improves metabolic stability) or introduce polar groups (e.g., -OH) to balance logP.
- Prodrug Design : Mask acetamide as an ester to enhance absorption, with enzymatic cleavage in vivo. Validate via in vitro hydrolysis assays .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
